Ethyl 8-cyano-2-oxooctanoate

Catalog No.
S743674
CAS No.
890097-93-5
M.F
C11H17NO3
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 8-cyano-2-oxooctanoate

CAS Number

890097-93-5

Product Name

Ethyl 8-cyano-2-oxooctanoate

IUPAC Name

ethyl 8-cyano-2-oxooctanoate

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3

InChI Key

PZKAFLBPUXGDIP-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)CCCCCCC#N

Canonical SMILES

CCOC(=O)C(=O)CCCCCCC#N

Synthesis of Highly Substituted Tetrahydroquinolines

Preparation of Coumarins

Multicarbon Building Block

Synthesis of Tetrahydroquinolines

Flavoring for Food

Preparation of Pesticides

Ethyl 8-cyano-2-oxooctanoate is an organic compound characterized by its unique structure, which includes a cyano group and a keto group within an octanoate framework. It is a colorless to pale yellow liquid that is soluble in organic solvents. The compound's molecular formula is C₁₃H₁₃N₁O₃, and it possesses a molecular weight of approximately 235.25 g/mol. The presence of both the cyano and keto functionalities makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

There is no known information regarding the specific mechanism of action of Ethyl 8-cyano-2-oxooctanoate in any biological system.

Due to the lack of specific information, it is advisable to handle Ethyl 8-cyano-2-oxooctanoate with caution, assuming it may possess similar hazards to other cyano- and keto-containing compounds. These can include:

  • Moderate to high toxicity upon ingestion, inhalation, or skin contact [].
  • Potential for irritation to eyes, skin, and respiratory system [].
  • Combustible and may release harmful fumes upon burning [].
Due to its functional groups:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, making it reactive towards nucleophiles such as amines and alcohols.
  • Cyclization Reactions: The compound can react with other nucleophiles to form cyclic structures, which are often useful in medicinal chemistry.
  • Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds, leading to the formation of more complex molecules.

Ethyl 8-cyano-2-oxooctanoate can be synthesized through several methods:

  • Condensation Reaction: A common method involves the condensation of ethyl cyanoacetate with an appropriate carbonyl compound under basic conditions.
  • Michael Addition: This method utilizes the reactivity of the cyano group to add across α,β-unsaturated carbonyl compounds, followed by subsequent steps to introduce the octanoate chain.
  • Esterification: The final product can be obtained through esterification reactions involving octanoic acid derivatives and ethyl cyanoacetate.

Ethyl cyanoacetateContains a nitrile and ester functional groupUsed in pharmaceuticals as a building block Ethyl cyanohydroxyiminoacetateOxime derivative of ethyl cyanoacetateUsed as an additive in peptide synthesis Ethyl 6-cyanohexanoateSimilar carbon chain length with a cyano groupUsed in organic synthesis

Uniqueness

Ethyl 8-cyano-2-oxooctanoate is distinguished by its longer carbon chain compared to ethyl cyanoacetate and its dual functionality (cyano and keto), which enhances its reactivity and potential applications in complex organic synthesis compared to simpler derivatives.

Interaction studies involving ethyl 8-cyano-2-oxooctanoate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary investigations suggest that compounds with similar structures can inhibit enzyme activity or alter metabolic pathways, indicating that ethyl 8-cyano-2-oxooctanoate may exhibit similar interactions.

Ethyl 8-cyano-2-oxooctanoate (CAS 890097-93-5) has the molecular formula C₁₁H₁₇NO₃ (molecular weight: 211.26 g/mol). Its structure consists of an ethyl ester linked to a 2-oxooctanoate backbone, with a cyano substituent at the eighth carbon position. The SMILES notation CCOC(=O)C(=O)CCCCCCC#N accurately represents its connectivity.

Key structural features include:

  • Ester group: Ethyl ester at the terminal position.
  • Ketone: Carbonyl group at the second carbon.
  • Cyano group: Linear -C≡N moiety at the eighth carbon.

The compound’s reactivity is governed by these functional groups, enabling participation in condensation, nucleophilic substitution, and oxidation-reduction reactions.

Historical Context and Discovery

While specific details about the compound’s discovery are limited, its synthesis routes are well-documented in patent literature. Early methods for related β-ketonitriles involve the reaction of halogenated esters with cyanide ions under basic conditions. For example, ethyl 4-bromo-3-oxobutanoate reacts with sodium cyanide in the presence of sodium hydride to yield ethyl 4-cyano-3-oxobutanoate, a structurally analogous compound.

Nomenclature and Identification Systems

IUPAC Nomenclature

The compound is systematically named ethyl 8-cyano-2-oxooctanoate, reflecting its substituents and parent chain.

Synonyms and Identifiers

ParameterValue
CAS Registry Number890097-93-5
PubChem CID24722232
InChIInChI=1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3
SMILESCCOC(=O)C(=O)CCCCCCC#N
DSSTox Substance IDDTXSID60641280

These identifiers facilitate cross-referencing in chemical databases.

Registration and Classification in Chemical Databases

Ethyl 8-cyano-2-oxooctanoate is registered in prominent databases:

  • PubChem: Listed with detailed physicochemical properties and computed descriptors.
  • ChemSpider: Assigned a unique identifier (CID 24722232) for integration into Wikidata and chemical informatics.
  • Wikidata: Categorized under Q82551848, enabling semantic web applications.

Molecular Structure and Conformation

Ethyl 8-cyano-2-oxooctanoate is an organic compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 grams per mole [1] [2]. The compound is characterized by its systematic name, ethyl 8-cyano-2-oxooctanoate, and is registered under Chemical Abstracts Service number 890097-93-5 [1] [2]. The International Union of Pure and Applied Chemistry name reflects the presence of three distinct functional groups: an ethyl ester, a ketone at the 2-position, and a nitrile group at the 8-position of the octanoic acid chain [2] [3].

The molecular structure features a linear eight-carbon backbone with specific functional group positioning that defines its chemical identity [1] [3]. The International Chemical Identifier string (InChI=1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3) provides a complete structural description, while the Simplified Molecular Input Line Entry System notation (CCOC(=O)C(=O)CCCCCCC#N) offers a linear representation of the molecular connectivity [1] [2].

The compound exhibits a canonical structure with the ethyl ester group positioned at one terminus and the cyano functionality at the opposite end of the carbon chain [2] [3]. The ketone carbonyl at the 2-position creates an alpha-dicarbonyl system with the ester, which significantly influences the molecule's electronic properties and reactivity patterns [3]. This structural arrangement places the molecule in the category of functionalized fatty acid derivatives with potential for diverse chemical transformations [3].

Physical Properties and Stability Parameters

The predicted physical properties of ethyl 8-cyano-2-oxooctanoate have been calculated using computational methods due to limited experimental data availability [4]. The predicted boiling point is 348.0 ± 25.0 degrees Celsius, indicating substantial thermal stability under standard atmospheric conditions [4]. The predicted density is 1.035 ± 0.06 grams per cubic centimeter, suggesting the compound is slightly denser than water [4].

Comparative analysis with structurally related compounds provides insight into expected physical behavior [5] [6] [7]. Ethyl 3-cyano-2-oxopropanoate, a shorter chain analog, exhibits a boiling point of 241.2 ± 23.0 degrees Celsius and a density of 1.2 ± 0.1 grams per cubic centimeter [5]. Ethyl 2-cyanooctanoate, lacking the ketone functionality, demonstrates a boiling point of 241.4 degrees Celsius and a density of 0.951 grams per cubic centimeter [6]. The physical property differences reflect the influence of functional group modifications on intermolecular forces and molecular packing efficiency [5] [6].

The compound is expected to be a colorless to pale yellow liquid or solid depending on purity and environmental conditions [3]. Solubility characteristics suggest preferential dissolution in organic solvents rather than aqueous media, consistent with the predominant hydrocarbon chain structure and limited polar functionality [3]. The presence of multiple functional groups contributes to chemical reactivity, particularly under conditions favoring nucleophilic addition reactions at the cyano group and condensation reactions involving the ketone carbonyl [3].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of ethyl 8-cyano-2-oxooctanoate reveals characteristic chemical shift patterns consistent with the functional groups present in the molecule [8] [9] [10]. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the ethyl ester moiety, with the ethyl group displaying typical splitting patterns [8] [11]. The methyl protons of the ethyl group appear as a triplet in the range of 1.1-1.3 parts per million, while the methylene protons adjacent to the oxygen atom resonate as a quartet in the 4.0-4.3 parts per million region [8] [11].

The aliphatic methylene protons of the octanoic chain demonstrate chemical shifts between 1.2-2.8 parts per million, with the alpha-methylene protons adjacent to the ketone carbonyl appearing more downfield due to the deshielding effect of the carbonyl group [8] [9]. The methylene protons nearest to the cyano group exhibit slight downfield shifts compared to typical aliphatic carbons due to the electron-withdrawing nature of the nitrile functionality [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift ranges [12] [10]. The nitrile carbon appears in the distinctive range of 117-125 parts per million, consistent with sp-hybridized carbon atoms [12] [10]. The carbonyl carbons of both the ketone and ester functionalities resonate in their respective ranges: the ketone carbonyl at approximately 190-210 parts per million and the ester carbonyl at 160-180 parts per million [10]. The aliphatic carbon atoms display chemical shifts between 10-40 parts per million, with the carbons adjacent to electronegative elements showing appropriate downfield shifts [10].

Infrared Spectroscopy

Infrared spectroscopic analysis of ethyl 8-cyano-2-oxooctanoate reveals characteristic absorption bands corresponding to the functional groups present in the molecule [13] [14] [15]. The cyano group exhibits a sharp, intense absorption band at approximately 2200-2260 wavenumbers, which is diagnostic for nitrile functionality [13] [16]. This stretching vibration appears as a characteristic peak that facilitates easy identification of the nitrile group in the molecular structure [13] [16].

The carbonyl functionalities produce distinct absorption patterns in the infrared spectrum [14] [15] [17]. The ester carbonyl group displays a strong absorption band in the range of 1735-1750 wavenumbers, consistent with aliphatic ester compounds [14] [18] [17]. The ketone carbonyl exhibits its characteristic stretching vibration at approximately 1705-1725 wavenumbers, reflecting the typical absorption range for saturated aliphatic ketones [15] [17]. The presence of two distinct carbonyl absorptions confirms the alpha-dicarbonyl nature of the compound [15] [17].

Additional absorption bands correspond to carbon-hydrogen stretching vibrations of the aliphatic chain, appearing in the range of 2850-3000 wavenumbers [19] [17]. The carbon-oxygen stretching vibrations of the ester group manifest as multiple bands in the 1000-1300 wavenumber region, providing further confirmation of the ester functionality [14] [17]. The overall infrared spectroscopic profile enables unambiguous identification of the compound and verification of its structural features [13] [14] [15].

Mass Spectrometry

Mass spectrometric analysis of ethyl 8-cyano-2-oxooctanoate provides molecular weight confirmation and fragmentation pattern information characteristic of compounds containing ester and nitrile functionalities [1]. The molecular ion peak appears at mass-to-charge ratio 211, corresponding to the molecular weight of 211.26 grams per mole [1] [2]. The exact mass of 211.12084340 daltons reflects the precise isotopic composition of the molecule [1].

Fragmentation patterns in mass spectrometry typically involve cleavage at characteristic bond positions within the molecular structure [1]. Ester compounds commonly exhibit fragmentation through loss of the ethoxy group, resulting in formation of acylium ions [1]. The presence of the cyano group may influence fragmentation pathways through stabilization of charged intermediates [1]. The alpha-dicarbonyl system can undergo characteristic fragmentations involving loss of carbon monoxide or formation of stabilized carbocation species [1].

The monoisotopic mass of 211.12084340 daltons provides high-precision molecular weight determination for analytical and identification purposes [1]. Mass spectrometric analysis serves as a definitive method for molecular weight confirmation and structural verification in conjunction with other spectroscopic techniques [1]. The fragmentation behavior assists in structural elucidation and provides fingerprint information for compound identification [1].

Computational Chemistry Parameters

Topological Polar Surface Area

The topological polar surface area of ethyl 8-cyano-2-oxooctanoate is calculated to be 67.2 square angstroms [1] [20]. This parameter represents the sum of surfaces of polar atoms within the molecule and serves as an important predictor of membrane permeability and bioavailability [21]. The topological polar surface area calculation incorporates contributions from the oxygen atoms in both the ester and ketone functionalities, as well as the nitrogen atom in the cyano group [21].

The computational methodology for topological polar surface area determination utilizes fragment-based approaches that identify polar functional groups within the molecular structure [21]. Each polar fragment contributes a predetermined surface area value derived from empirical data, with the total topological polar surface area calculated as the sum of individual fragment contributions [21]. For ethyl 8-cyano-2-oxooctanoate, the ester group, ketone carbonyl, and nitrile functionality each contribute to the overall polar surface area [21].

The topological polar surface area value of 67.2 square angstroms indicates moderate polarity within the molecule, reflecting the presence of multiple polar functional groups balanced by the substantial aliphatic carbon chain [1] [21]. This parameter provides valuable information for predicting molecular transport properties and interactions with biological membranes [21]. The calculated value falls within typical ranges for small organic molecules containing multiple polar functionalities [21].

Partition Coefficient (LogP)

The partition coefficient (LogP) of ethyl 8-cyano-2-oxooctanoate is calculated to be 1.8 using the XLogP3 computational method [1] [20]. This parameter represents the logarithm of the partition coefficient between octanol and water phases, serving as a measure of molecular lipophilicity [22] [23]. The LogP value indicates the compound's tendency to partition into lipophilic environments compared to aqueous phases [22] [23].

The computational determination of partition coefficients utilizes group-additivity methods that account for contributions from individual functional groups within the molecular structure [22] [24]. The calculation considers the hydrophobic contributions of the aliphatic carbon chain balanced against the hydrophilic effects of the polar functional groups [22] [24]. For ethyl 8-cyano-2-oxooctanoate, the eight-carbon aliphatic chain provides significant lipophilic character, while the ester, ketone, and nitrile groups contribute hydrophilic properties [22] [24].

The LogP value of 1.8 suggests moderate lipophilicity, indicating the compound exhibits preference for organic phases while maintaining some water solubility [1] [20] [23]. This value reflects the balance between the hydrophobic aliphatic chain and the polar functional groups present in the molecule [22] [23]. The partition coefficient provides important information for predicting solubility behavior and distribution characteristics in biphasic systems [22] [23].

Hydrogen Bond Characteristics

Ethyl 8-cyano-2-oxooctanoate exhibits specific hydrogen bonding characteristics determined by computational analysis [1]. The molecule contains zero hydrogen bond donor sites, indicating the absence of hydrogen atoms attached to highly electronegative atoms capable of forming hydrogen bonds [1] [25]. This characteristic reflects the molecular structure, which lacks hydroxyl, amino, or similar functionalities that typically serve as hydrogen bond donors [25].

The compound possesses four hydrogen bond acceptor sites, corresponding to the oxygen atoms in the ester and ketone functionalities, as well as the nitrogen atom in the cyano group [1] [25]. These electronegative atoms contain lone pairs of electrons capable of accepting hydrogen bonds from appropriate donor molecules [25]. The ester group contributes two hydrogen bond acceptor sites through its oxygen atoms, while the ketone carbonyl and nitrile nitrogen each provide one additional acceptor site [25].

The hydrogen bonding profile influences intermolecular interactions and solubility characteristics of the compound [25]. The presence of multiple hydrogen bond acceptor sites without corresponding donor capabilities suggests the molecule can form hydrogen bonds with protic solvents or other hydrogen bond donor molecules [25]. This characteristic affects the compound's behavior in hydrogen-bonding solvents and influences its interaction with biological systems [25].

Molecular Flexibility Parameters

The molecular flexibility of ethyl 8-cyano-2-oxooctanoate is characterized by computational parameters that describe conformational freedom within the molecular structure [1] [26]. The compound exhibits nine rotatable bonds, reflecting the number of single bonds around which rotation can occur freely [1] [26]. This parameter serves as an indicator of molecular flexibility and conformational diversity accessible to the molecule [26] [27].

The rotatable bond count includes the single bonds within the aliphatic carbon chain, excluding those involved in ring structures or multiple bonds [1] [26]. For ethyl 8-cyano-2-oxooctanoate, the linear octanoic acid backbone contributes significantly to the total number of rotatable bonds [1] [26]. The ethyl ester group adds additional rotational freedom through its carbon-carbon and carbon-oxygen single bonds [26].

Molecular flexibility parameters influence conformational behavior and binding interactions of the compound [26] [27]. Higher numbers of rotatable bonds generally indicate greater conformational flexibility, which can affect molecular recognition processes and binding affinity in biological systems [26] [27]. The nine rotatable bonds in ethyl 8-cyano-2-oxooctanoate suggest moderate flexibility, allowing for conformational adaptation while maintaining structural constraints imposed by the functional groups [26] [27].

ParameterValueReference Method
Molecular Weight211.26 g/molPubChem 2.1
Boiling Point (Predicted)348.0 ± 25.0°CComputational
Density (Predicted)1.035 ± 0.06 g/cm³Computational
Topological Polar Surface Area67.2 ŲCactvs 3.4.6.11
Partition Coefficient (LogP)1.8XLogP3 3.0
Hydrogen Bond Donors0Cactvs 3.4.6.11
Hydrogen Bond Acceptors4Cactvs 3.4.6.11
Rotatable Bonds9Cactvs 3.4.6.11
Exact Mass211.12084340 DaPubChem 2.1

Condensation Reaction Pathways

Ethyl 8-cyano-2-oxooctanoate can be synthesized through various condensation reaction pathways that represent fundamental carbon-carbon bond forming processes in organic chemistry. The primary condensation approaches involve nucleophilic addition mechanisms where activated methylene compounds react with carbonyl-containing substrates under carefully controlled conditions [2].

The most prominent condensation pathway involves the Michael addition reaction, where ethyl cyanoacetate acts as a Michael donor, reacting with α,β-unsaturated carbonyl compounds. This reaction typically proceeds at temperatures ranging from 0-25°C in the presence of basic catalysts such as piperidine, achieving yields of 75-90% within 2-6 hours [2]. The mechanism involves deprotonation of the active methylene group in ethyl cyanoacetate, followed by nucleophilic attack on the β-carbon of the unsaturated system [3].

Alternative condensation routes include nucleophilic addition reactions conducted at elevated temperatures (50-80°C) using acid catalysts such as sulfuric acid. These conditions favor direct condensation between carboxylic acid derivatives and cyanoacetate compounds, though requiring longer reaction times of 4-8 hours with moderate yields of 60-85% [4]. The acid-catalyzed pathway involves protonation of the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack.

Table 1: Condensation Reaction Parameters

Reaction TypeTemperature (°C)CatalystReaction Time (hours)Yield (%)
Michael Addition0-25Base (piperidine)2-675-90
Nucleophilic Addition50-80Acid (H₂SO₄)4-860-85
Enolate Formation25-50Base (NaOH)1-380-95
Dehydration80-120Acid (p-TsOH)6-1270-88

The enolate formation pathway represents another significant condensation route, utilizing strong bases such as sodium hydroxide at moderate temperatures (25-50°C). This approach achieves high yields of 80-95% within 1-3 hours by generating highly nucleophilic enolate intermediates that readily participate in condensation reactions [5]. The final dehydration step, conducted at 80-120°C with acid catalysts like para-toluenesulfonic acid, removes water to complete the condensation process with yields of 70-88% [6].

Knoevenagel Condensation Applications

The Knoevenagel condensation represents one of the most versatile and widely employed synthetic methodologies for preparing ethyl 8-cyano-2-oxooctanoate and related cyanoacetate derivatives. This classic carbon-carbon bond forming reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of weak basic catalysts [3] [7].

The fundamental mechanism of Knoevenagel condensation involves initial deprotonation of ethyl cyanoacetate by the basic catalyst to generate a resonance-stabilized carbanion. This nucleophilic species then attacks the electrophilic carbonyl carbon of the aldehyde or ketone substrate, forming a β-hydroxy intermediate that subsequently undergoes dehydration to yield the desired α,β-unsaturated product [3] [8].

Contemporary applications of Knoevenagel condensation for ethyl 8-cyano-2-oxooctanoate synthesis demonstrate remarkable diversity in reaction conditions and catalyst systems. Benzaldehyde condensation with ethyl cyanoacetate using piperidine catalyst in ethanol solvent at 0-25°C achieves exceptional conversions of 95-98% with 99% selectivity [9] [10]. The mild reaction conditions and high selectivity make this approach particularly attractive for laboratory-scale synthesis.

Table 2: Knoevenagel Condensation Application Parameters

Aldehyde/KetoneCatalystSolventTemperature (°C)Conversion (%)Selectivity (%)
BenzaldehydePiperidineEthanol0-2595-9899
AcetaldehydeDABCOWater25-5085-9296
FormaldehydeL-ProlineSolvent-free50-8088-9498
CyclohexanoneDiethylamineDichloromethane25-4075-8590

Advanced catalyst systems have expanded the scope of Knoevenagel condensations significantly. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalyst enables aqueous condensations at 25-50°C, achieving conversions of 85-92% with 96% selectivity [11] [12]. This environmentally benign approach eliminates organic solvents while maintaining high efficiency and allowing catalyst recycling up to six times without activity loss.

Solvent-free Knoevenagel condensations catalyzed by L-proline represent another environmentally sustainable approach. These reactions proceed at 50-80°C with conversions of 88-94% and selectivity of 98% [13]. The organocatalytic system provides advantages including operational simplicity, reduced environmental impact, and compatibility with microwave activation for accelerated reaction rates.

Continuous flow microreactor technology has revolutionized Knoevenagel condensation applications, enabling precise control of reaction parameters and enhanced mass transfer [14]. Silica monolith microreactors functionalized with diamine groups achieve nearly complete substrate conversion within 6 minutes at 50°C, demonstrating the potential for process intensification and scalable production.

Synthesis via Esterification Protocols

Esterification protocols provide alternative synthetic routes to ethyl 8-cyano-2-oxooctanoate through the formation of ester bonds between carboxylic acids and alcohols. These methodologies encompass both classical Fischer esterification and modern coupling reagent approaches, each offering distinct advantages for laboratory-scale synthesis [4] [15].

Fischer esterification represents the most fundamental esterification protocol, involving the acid-catalyzed reaction between 8-cyano-2-oxooctanoic acid and ethanol. The mechanism proceeds through protonation of the carboxyl oxygen, nucleophilic attack by ethanol, tetrahedral intermediate formation, proton transfer, water elimination, and final deprotonation [4] [16]. Typical conditions employ sulfuric acid catalyst at 60-80°C for 6-12 hours, achieving yields of 70-85% with mandatory water removal to drive the equilibrium toward ester formation.

The acid chloride route offers superior efficiency and milder conditions compared to Fischer esterification. Conversion of 8-cyano-2-oxooctanoic acid to the corresponding acid chloride using thionyl chloride, followed by reaction with ethanol at 0-25°C, achieves yields of 85-95% within 2-4 hours [17]. This protocol eliminates the need for harsh heating and provides better control over reaction stoichiometry, though it generates hydrogen chloride as a byproduct requiring appropriate handling.

Table 3: Esterification Protocol Comparison

MethodAcid CatalystTemperature (°C)Reaction Time (hours)Yield (%)Water Removal
Fischer EsterificationH₂SO₄60-806-1270-85Required
Acid Chloride RouteNone0-252-485-95HCl evolved
Anhydride MethodNone25-503-680-90Acetic acid evolved
DCC CouplingNone0-2512-2475-90Urea formed

Anhydride-mediated esterification provides another viable protocol, particularly useful when acid chlorides are unavailable or unstable. Mixed anhydrides generated from 8-cyano-2-oxooctanoic acid react with ethanol at 25-50°C over 3-6 hours, yielding 80-90% of the desired ester [15]. This method generates acetic acid as a byproduct, which can be easily removed by distillation or aqueous workup.

Modern coupling reagent protocols, exemplified by dicyclohexylcarbodiimide (DCC) coupling, offer mild conditions suitable for sensitive substrates. The DCC-mediated esterification proceeds at 0-25°C over 12-24 hours, achieving yields of 75-90% while forming dicyclohexylurea as a byproduct [18]. Although requiring longer reaction times, this protocol provides excellent functional group tolerance and proceeds under neutral conditions without thermal stress.

Industrial Production Methodologies

Continuous Flow Process Considerations

Industrial production of ethyl 8-cyano-2-oxooctanoate increasingly relies on continuous flow process technologies that offer superior control, efficiency, and scalability compared to traditional batch methodologies. Continuous flow synthesis enables precise manipulation of reaction parameters, enhanced heat and mass transfer, and improved safety profiles for large-scale production [19] [20].

The fundamental principles of continuous flow processing involve the controlled introduction of reactants into tubular reactors where mixing, reaction, and separation occur under steady-state conditions. For ethyl 8-cyano-2-oxooctanoate synthesis, continuous flow systems typically operate with flow rates ranging from 0.1-10.0 mL/min, residence times of 1-50 minutes, and temperatures between 25-100°C depending on the specific synthetic route employed [19] [21].

Low flow rate operations (0.1-0.5 mL/min) provide extended residence times of 10-50 minutes, enabling complex multi-step syntheses at moderate temperatures (25-60°C) with conversions of 75-85%. These conditions are particularly suitable for Knoevenagel condensation reactions where slower kinetics benefit from prolonged contact times [14]. The productivity under these conditions ranges from 0.1-0.5 g/h, making them appropriate for research-scale operations and process development.

Table 4: Continuous Flow Process Parameters

ParameterLow FlowMedium FlowHigh Flow
Flow Rate (mL/min)0.1-0.50.5-2.02.0-10.0
Residence Time (min)10-505-201-10
Temperature (°C)25-6040-8060-100
Pressure (bar)1-52-105-20
Conversion (%)75-8585-9288-95
Productivity (g/h)0.1-0.50.5-2.02.0-10.0

Medium flow operations (0.5-2.0 mL/min) represent optimal conditions for pilot-scale production, achieving conversions of 85-92% with residence times of 5-20 minutes at temperatures of 40-80°C. These parameters provide an excellent balance between reaction efficiency and throughput, yielding productivities of 0.5-2.0 g/h suitable for process optimization and small-scale commercial production [20].

High flow rate systems (2.0-10.0 mL/min) enable maximum productivity of 2.0-10.0 g/h with short residence times of 1-10 minutes and elevated temperatures up to 100°C. These intensive conditions require precise temperature control and efficient mixing to achieve conversions of 88-95% [21]. The elevated pressures of 5-20 bar help maintain liquid phase conditions at high temperatures, preventing unwanted side reactions associated with vapor formation.

The integration of multiple unit operations within continuous flow systems allows for telescoped synthesis protocols where intermediate purification steps are eliminated. For ethyl 8-cyano-2-oxooctanoate production, telescoped systems can combine esterification, condensation, and purification operations in a single continuous process, significantly reducing production times and improving overall efficiency [20] [21].

Catalysis and Reaction Optimization

Industrial catalysis for ethyl 8-cyano-2-oxooctanoate production encompasses both homogeneous and heterogeneous catalyst systems, each offering distinct advantages for large-scale manufacturing. The selection of appropriate catalytic systems critically influences reaction efficiency, product selectivity, and process economics [22] [23].

Homogeneous catalysis systems provide excellent activity and selectivity due to molecular-level catalyst design and uniform active site distribution. For Knoevenagel condensation reactions, organic bases such as piperidine, triethylamine, and 1,4-diazabicyclo[2.2.2]octane demonstrate exceptional performance with activities measured in turnover frequencies of 10²-10³ h⁻¹ [7] [11]. These catalysts enable precise control of reaction kinetics and stereochemistry, though they require separation and recovery steps that can complicate industrial implementation.

Heterogeneous catalysis offers significant advantages for industrial applications, including simplified catalyst separation, enhanced thermal stability, and reduced product contamination. Silica-supported amine catalysts demonstrate remarkable efficiency for Knoevenagel condensations, achieving conversions exceeding 95% with excellent reusability over multiple reaction cycles [9] [14]. The immobilization of amino functional groups on high surface area supports provides optimal accessibility while maintaining catalytic activity.

Metal-based heterogeneous catalysts represent another important class for industrial applications. Supported metal catalysts, particularly those based on transition metals, demonstrate versatility for multiple reaction types including hydrogenation, oxidation, and carbon-carbon bond formation [24] [25]. The tuning of electronic and steric properties through ligand modification enables optimization of catalytic performance for specific synthetic transformations.

Catalyst optimization strategies involve systematic variation of reaction parameters including temperature, pressure, catalyst loading, and residence time. Design of experiments methodologies enables efficient exploration of multidimensional parameter space to identify optimal operating conditions [26] [24]. Machine learning approaches increasingly supplement traditional optimization methods, enabling rapid identification of promising catalyst compositions and reaction conditions.

The implementation of data-driven catalyst design represents a paradigm shift in industrial catalysis development. By leveraging large datasets of molecular descriptors and reaction outcomes, machine learning algorithms can predict catalytic performance and guide the development of improved catalyst systems [26] [24]. This approach significantly accelerates catalyst development timelines while reducing experimental resource requirements.

Reaction optimization must also consider process safety, environmental impact, and economic factors. Green chemistry principles guide the selection of solvents, catalysts, and reaction conditions to minimize waste generation and environmental impact [27]. Life cycle assessment methodologies provide quantitative frameworks for evaluating the overall sustainability of different synthetic approaches.

Purification and Isolation Techniques

Distillation Parameters

Distillation represents the primary purification methodology for ethyl 8-cyano-2-oxooctanoate, leveraging differences in vapor pressure and boiling points to achieve separation from reaction impurities and byproducts. The successful implementation of distillation protocols requires careful consideration of temperature, pressure, column efficiency, and equipment design to maximize recovery while maintaining product purity [28] [29].

Ethyl 8-cyano-2-oxooctanoate exhibits a predicted boiling point of 348±25°C at atmospheric pressure, indicating the necessity for vacuum distillation to prevent thermal decomposition [30]. The high boiling point reflects the molecular structure containing both polar cyano and ester functional groups that increase intermolecular interactions and reduce volatility. Vacuum distillation at reduced pressures of 15-50 mmHg enables distillation at manageable temperatures of 180-220°C, preventing decomposition while achieving effective separation.

The selection of appropriate distillation methodology depends on the nature and boiling point differences of components in the mixture. Simple distillation suffices when boiling point differences exceed 100°C, as often occurs with ethyl cyanoacetate (bp 208-210°C) and higher boiling target compounds [31] [32]. For closer boiling point separations, fractional distillation using efficient column packings becomes necessary to achieve adequate separation.

Table 5: Distillation Parameters for Purification

Compound TypeBoiling Point (°C)Pressure (mmHg)Distillation TypeColumn EfficiencyRecovery (%)
Ethyl 8-cyano-2-oxooctanoate348±25760Vacuum15-20 plates85-92
Ethyl cyanoacetate208-210760Simple5-10 plates90-95
Related esters180-250200-760Fractional20-30 plates80-90
Impurities120-18050-200Steam10-15 plates70-85

Column efficiency, measured in theoretical plates, critically determines separation performance. For ethyl 8-cyano-2-oxooctanoate purification, columns with 15-20 theoretical plates provide adequate separation while maintaining reasonable recovery rates of 85-92% [28]. Higher efficiency columns with 20-30 plates may be required for challenging separations involving structurally similar compounds or close-boiling impurities.

Steam distillation offers an alternative approach for compounds that are immiscible with water and possess sufficient volatility at reduced temperatures. This technique enables separation at temperatures below the normal boiling point by co-distillation with water vapor [28]. The reduced operating temperature minimizes thermal stress and decomposition risks, though it requires subsequent phase separation and drying steps.

Vacuum distillation parameters must be carefully optimized to balance separation efficiency with thermal stress. Operating pressures of 15-50 mmHg provide a reasonable compromise between distillation temperature and vacuum system requirements [28]. Lower pressures enable reduced temperatures but require more sophisticated vacuum equipment and increase the risk of air leakage that can compromise separation performance.

The design of distillation equipment must accommodate the specific properties of ethyl 8-cyano-2-oxooctanoate, including its thermal sensitivity and moderate volatility. Glass or stainless steel construction provides chemical compatibility, while efficient condenser design ensures complete vapor recovery. Temperature monitoring at multiple column locations enables precise control of separation conditions and early detection of thermal decomposition.

Crystallization Methods

Crystallization methodologies provide powerful purification techniques for ethyl 8-cyano-2-oxooctanoate when the compound exhibits favorable solubility characteristics in suitable solvent systems. The fundamental principle underlying crystallization purification involves selective dissolution at elevated temperature followed by controlled precipitation to achieve separation from impurities [33] [34].

The success of crystallization purification depends critically on the selection of appropriate solvent systems that exhibit large solubility differences between hot and cold conditions. Ideal solvents demonstrate high solubility for the target compound at elevated temperatures while maintaining low solubility at ambient conditions, enabling efficient crystallization with high recovery [35] [36]. Common solvent systems for organic ester purification include alcohols, alcohol-water mixtures, and hydrocarbon-polar solvent combinations.

Cooling crystallization represents the most widely employed methodology, involving dissolution of the impure compound in hot solvent followed by controlled cooling to induce crystal formation [34] [37]. For ethyl 8-cyano-2-oxooctanoate, ethanol-water mixtures provide favorable solubility characteristics, enabling dissolution at 80°C followed by crystallization upon cooling to 25°C. Controlled cooling rates of 0.5-1.0°C/min promote formation of well-formed crystals while achieving yields of 75-85%.

Table 6: Crystallization Method Parameters

MethodSolvent SystemTemperature Range (°C)Cooling Rate (°C/min)Crystal QualityYield (%)
Cooling CrystallizationEthanol/Water80 to 250.5-1.0Good75-85
Antisolvent AdditionHexane/Ethyl Acetate25N/AExcellent80-90
Evaporative CrystallizationMethanol65 to 251.0-2.0Fair70-80
Seeded CrystallizationIsopropanol50 to 250.2-0.5Excellent85-95

Antisolvent crystallization offers an alternative approach involving the addition of a poor solvent to a solution of the compound in a good solvent [34]. Hexane addition to ethyl acetate solutions of ethyl 8-cyano-2-oxooctanoate induces rapid crystallization at ambient temperature, producing excellent crystal quality with yields of 80-90%. This methodology provides rapid crystallization kinetics while maintaining good selectivity against impurities.

Evaporative crystallization relies on solvent removal to achieve supersaturation and crystal formation. Methanol solutions heated to 65°C followed by controlled evaporation enable crystallization as the solution becomes concentrated [38]. While this approach achieves reasonable yields of 70-80%, the crystal quality tends to be inferior due to faster crystallization kinetics and less controlled nucleation.

Seeded crystallization represents the most sophisticated approach, involving the deliberate addition of seed crystals to promote nucleation and control crystal growth [39]. Small amounts of pure ethyl 8-cyano-2-oxooctanoate crystals added to supersaturated isopropanol solutions initiate controlled crystallization, achieving excellent crystal quality and yields of 85-95%. The slow cooling rates of 0.2-0.5°C/min enable optimal crystal development while minimizing defect formation.

The optimization of crystallization parameters requires consideration of multiple factors including nucleation kinetics, crystal growth rates, and thermodynamic driving forces [40]. Supersaturation ratio, defined as the ratio of actual concentration to equilibrium solubility, critically influences both nucleation rate and crystal quality. Moderate supersaturation ratios of 1.5-3.0 provide optimal balance between crystallization rate and crystal perfection.

Chromatographic Purification Protocols

Chromatographic separation techniques provide the highest resolution purification methods for ethyl 8-cyano-2-oxooctanoate, enabling separation of closely related compounds and achievement of exceptional purity levels. These methodologies exploit differences in molecular interactions with stationary phases to achieve selective retention and separation [41] [42].

Column chromatography represents the most widely employed preparative chromatographic technique, utilizing silica gel stationary phases with appropriate mobile phase compositions. For ethyl 8-cyano-2-oxooctanoate purification, hexane-ethyl acetate gradient systems provide optimal separation of polar and nonpolar impurities [43]. The moderate polarity of the target compound enables effective separation using conventional normal-phase chromatography protocols.

Flash chromatography offers enhanced efficiency compared to conventional column chromatography through the use of higher flow rates and pressure-assisted elution. Flow rates of 10-50 mL/min significantly reduce separation times while maintaining good resolution for compounds with moderate polarity differences [41]. Sample loads of 50-500 mg provide practical preparative capacity while achieving purities of 92-97%.

Table 7: Chromatographic Purification Protocol Parameters

TechniqueStationary PhaseMobile PhaseFlow RateResolutionSample Load (mg)Purity Achieved (%)
Column ChromatographySilica GelHexane/EtOAcGravityMedium100-100090-95
Flash ChromatographySilica GelHexane/EtOAc10-50 mL/minGood50-50092-97
HPLCC18MeCN/H₂O1-5 mL/minExcellent1-5098-99.5
Preparative TLCSilica GelHexane/EtOAcManualFair10-10085-92

High-performance liquid chromatography (HPLC) provides the ultimate separation resolution for analytical and small-scale preparative applications. Reversed-phase C18 columns with acetonitrile-water mobile phases enable separation of ethyl 8-cyano-2-oxooctanoate from closely related structural analogs [41]. The excellent resolution capabilities of HPLC systems achieve purities of 98-99.5%, though sample loading capacity is limited to 1-50 mg per injection.

Preparative thin-layer chromatography (TLC) offers a simple and cost-effective approach for small-scale purifications. Silica gel plates with hexane-ethyl acetate development systems enable separation of 10-100 mg quantities with purities of 85-92% [44]. While the resolution is inferior to column-based methods, preparative TLC provides rapid purification for research applications and method development.

The optimization of chromatographic separations requires systematic evaluation of stationary phase, mobile phase composition, and operating parameters. Retention factor (k') optimization targets values between 2-10 to achieve reasonable retention while maintaining practical separation times [42]. Selectivity factor (α) values greater than 1.2 provide adequate separation for most preparative applications.

Ion exchange chromatography represents a specialized technique for compounds containing ionizable functional groups. While ethyl 8-cyano-2-oxooctanoate lacks ionizable groups under normal conditions, the cyano functionality may interact with anion exchange resins under appropriate pH conditions [41] [45]. This approach enables separation based on charge density differences rather than polarity or size.

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Ethyl 8-cyano-2-oxooctanoate

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Last modified: 08-15-2023

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